



CAS number and IUPAC name for S-(4-ethynylphenyl) ethanethioate

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Compound of Interest

Compound Name: S-(4-ethynylphenyl) ethanethioate

Cat. No.: B3323765

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In-Depth Technical Guide: S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **S-(4-ethynylphenyl) ethanethioate**, a bifunctional molecule of interest in chemical biology and drug development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and potential applications. The presence of a terminal alkyne and a protected thiol functionality makes it a versatile building block for bioconjugation, materials science, and the development of targeted therapeutics. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, its structural motifs suggest significant potential in bioorthogonal chemistry and as a precursor for biologically active molecules.

Chemical Identity and Physicochemical Properties

S-(4-ethynylphenyl) ethanethioate is a substituted aromatic compound featuring both an ethynyl and a thioacetate group. These functionalities impart unique chemical reactivity, making it a valuable tool in various scientific disciplines.

Table 1: Chemical Identifiers and CAS Number



Identifier	Value	
IUPAC Name	S-(4-ethynylphenyl) ethanethioate	
CAS Number	170159-24-7[1]	
Synonyms	4-ethynyl-1-acetylsulfanylbenzene, 1-(S-acetylthio)-4-ethynylbenzene, Thioacetic acid S-(4-ethynyl-phenyl) ester[1]	

Table 2: Physicochemical Data

Property	Value	Source
Molecular Formula	C10H8OS	[1]
Molecular Weight	176.23 g/mol	[1]
Polar Surface Area (PSA)	42.37 Ų	[1]
LogP	2.30650	[1]
Purity	Typically ≥98%	Commercial Suppliers

Experimental Protocols

The following section details a common and effective method for the synthesis of **S-(4-ethynylphenyl) ethanethioate**. The procedure involves the deprotection of a trimethylsilyl (TMS) protected precursor.

Synthesis of S-(4-ethynylphenyl) ethanethioate

This synthesis protocol starts from the commercially available S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate.

- Starting Material: S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate (CAS: 170159-17-8)
- Reagents: Tetrabutylammonium fluoride (TBAF), Acetic anhydride, Acetic acid
- Solvent: Tetrahydrofuran (THF)



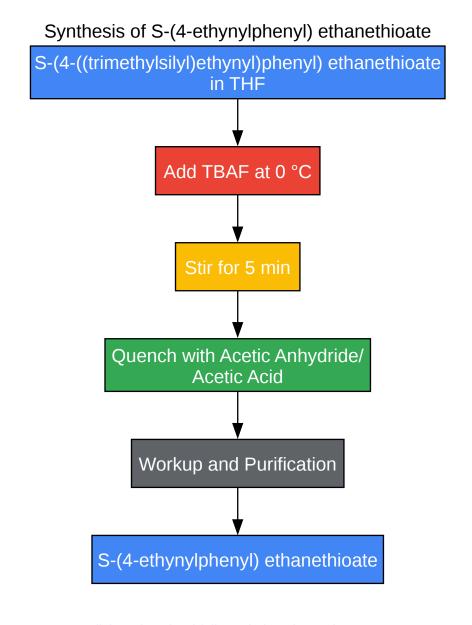
- Reaction Conditions: The reaction is typically carried out at a temperature range of 0 20 °C.
 [1]
- Reaction Time: Approximately 5 minutes (0.0833333 hours).[1]
- Yield: A reference yield of 96.0% has been reported for this conversion.[1]

Detailed Procedure:

- Dissolve S-(4-((trimethylsilyl)ethynyl)phenyl) ethanethioate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise to the reaction mixture. The TBAF serves to cleave the trimethylsilyl protecting group from the alkyne.
- Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a mixture of acetic anhydride and acetic acid. This step ensures the stability of the product and neutralizes the TBAF.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure S-(4ethynylphenyl) ethanethioate.

Diagram 1: Synthesis Workflow





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Caption: A flowchart illustrating the key steps in the synthesis of **S-(4-ethynylphenyl) ethanethioate**.

Potential Applications and Biological Relevance

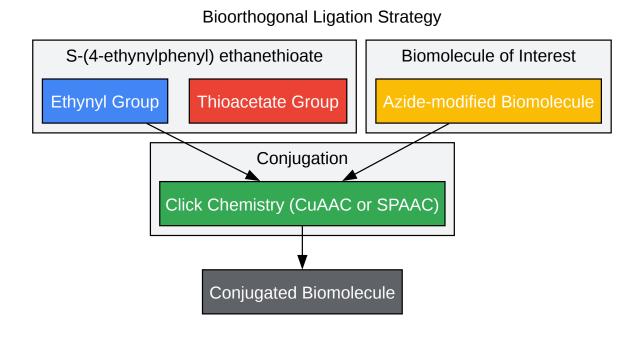
While specific studies detailing the biological activity or signaling pathway modulation by **S-(4-ethynylphenyl) ethanethioate** are not prevalent in the current literature, its chemical structure suggests significant utility in several areas of research and development.

Bioorthogonal Chemistry and Bioconjugation



The terminal alkyne group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling and tracking biomolecules in living systems. The thioacetate group can be readily hydrolyzed to a free thiol, which can then be used for conjugation to maleimides or for surface attachment to gold nanoparticles and electrodes.

Diagram 2: Bioorthogonal Ligation Strategy



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Caption: A diagram illustrating the use of **S-(4-ethynylphenyl) ethanethioate** in bioorthogonal ligation.

Drug Development and Prodrug Design

The thioacetate moiety can serve as a protected form of a thiol. In a biological context, the ester can be cleaved by cellular esterases to release a free thiol. This strategy can be employed in the design of prodrugs, where the active thiol-containing drug is released at the target site. The ethynylphenyl scaffold is also a common feature in many pharmacologically active compounds.



Materials Science

The ability of the corresponding thiol to form self-assembled monolayers (SAMs) on gold surfaces makes this compound a candidate for the development of biosensors and functionalized nanomaterials. The terminal alkyne can be further modified post-assembly to introduce additional functionality.

Conclusion

S-(4-ethynylphenyl) ethanethioate is a valuable and versatile chemical entity with significant potential in various scientific fields. Its straightforward synthesis and bifunctional nature make it an attractive building block for researchers in chemical biology, drug discovery, and materials science. While its intrinsic biological activity remains to be thoroughly investigated, its utility in bioorthogonal chemistry and as a precursor for more complex molecules is evident. Further studies are warranted to explore the full potential of this compound and its derivatives in therapeutic and diagnostic applications.

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References

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